molecular formula C17H18BrClN4 B2948685 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine CAS No. 1795438-63-9

1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2948685
CAS No.: 1795438-63-9
M. Wt: 393.71
InChI Key: MYQQAAULUIGAGP-UHFFFAOYSA-N
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Description

1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine is a complex organic compound with a significant array of chemical properties and applications. With its multiple functional groups, the compound possesses notable reactivity, making it an intriguing subject of study in various fields of research, particularly in chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine, one common route involves a multi-step process. Initial steps generally include the synthesis of the pyrazole ring by reacting 4-chlorophenylhydrazine with an appropriate alkyne under acidic conditions to form the 3-(4-chlorophenyl)-1H-pyrazole. Subsequent bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS). The brominated pyrazole is then reacted with formaldehyde and piperazine to form the desired compound. Industrial Production Methods: In an industrial setting, the synthesis would likely involve optimized conditions with large-scale reactors, controlled temperatures, and possibly continuous flow techniques to enhance efficiency and yield. Solvents such as ethanol or dimethyl sulfoxide (DMSO) could be employed to ensure proper dissolution and reactivity of intermediates.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various reactions, including:

  • Oxidation: Potentially via strong oxidizing agents like potassium permanganate.

  • Reduction: Using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitutions may occur due to the presence of halogens and reactive positions on the pyrazole and piperazine rings. Common Reagents and Conditions Used in These Reactions: Common reagents include halogenating agents, reductive catalysts, and solvents like dichloromethane or acetonitrile. Conditions vary but often involve room or elevated temperatures and specific pH environments to drive the reactions. Major Products Formed from These Reactions: Major products include various substitution derivatives depending on the reacting nucleophile, oxidized intermediates, and reduced forms of the pyrazole and piperazine rings.

Scientific Research Applications

Chemistry: This compound's reactivity makes it valuable for studying reaction mechanisms, testing new synthetic routes, and developing novel derivatives with enhanced properties. Biology: In biological research, it may serve as a ligand for studying interactions with proteins or enzymes, potentially leading to new insights in enzymology or signal transduction pathways. Medicine: In medicinal chemistry, its derivatives might exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development studies. Industry: Industrially, it can be employed in the development of new materials or as a precursor for more complex molecules in pharmaceutical manufacturing.

Mechanism of Action

The compound's mechanism of action depends on its biological target. In a hypothetical scenario where it functions as a drug, it may bind to a specific enzyme or receptor, altering its activity through inhibition or activation. The molecular targets could include kinases, proteases, or G-protein coupled receptors, with the compound disrupting or enhancing normal cellular pathways.

Comparison with Similar Compounds

When compared to other similar compounds, such as different substituted pyrazoles or piperazines, 1-{[4-bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine stands out due to its unique substitution pattern and combination of functional groups, which may impart distinct physicochemical properties and biological activities. Similar compounds might include:

  • 1-{[4-fluoro-3-(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine

  • 1-{[4-iodo-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine

Properties

IUPAC Name

1-[[4-bromo-3-(4-chlorophenyl)pyrazol-1-yl]methyl]-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN4/c1-2-7-21-8-10-22(11-9-21)13-23-12-16(18)17(20-23)14-3-5-15(19)6-4-14/h1,3-6,12H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQQAAULUIGAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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